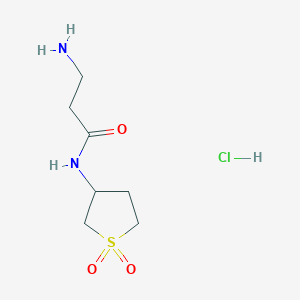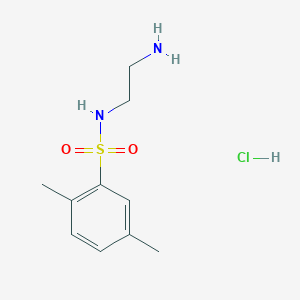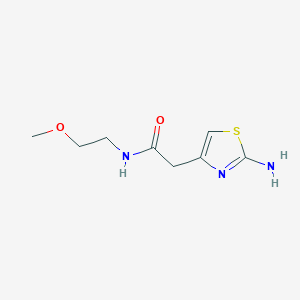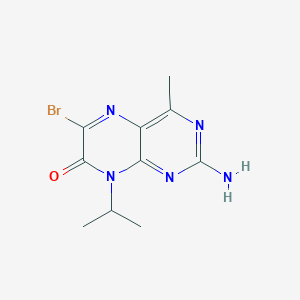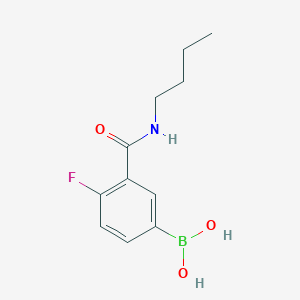
(3-(ブチルカルバモイル)-4-フルオロフェニル)ボロン酸
説明
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BFNO3 and its molecular weight is 239.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
ボロン酸:は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力で知られています。 この相互作用は、均一系アッセイまたは不均一系検出のいずれかになる可能性のあるさまざまなセンシングアプリケーションにおいて極めて重要です 。特にフッ化物イオンのセンシングは、環境モニタリングやヘルスケアにおいて有用な可能性のあるフッ化物イオンに対する化合物の親和性のために、重要なアプリケーションです。
タンパク質操作と修飾
ボロン酸とタンパク質の相互作用により、タンパク質操作と修飾に使用することができます。 これには、生体標識におけるアプリケーションが含まれ、ボロン酸は、追跡および識別目的でタンパク質にマーカーを付けるために使用できます 。
治療開発
ボロン酸は、その生化学的相互作用により治療の可能性を秘めています。 それらは、特に特定の種類のがんを治療する上で重要なプロテアソーム阻害剤の設計における、治療薬の開発に使用できます 。
分離技術
ボロン酸の独自の特性により、分離技術で使用できます。 それらは、アフィニティークロマトグラフィーに用いて、研究と製薬製造の両方で不可欠な糖タンパク質や他のジオール含有生体分子を分離および精製することができます 。
鈴木・宮浦カップリング
鈴木・宮浦カップリングは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 ボロン酸、(3-(ブチルカルバモイル)-4-フルオロフェニル)ボロン酸を含む、は、合成有機化学において有利な安定性と官能基耐性があるため、この反応における試薬として使用されます 。
電気泳動と分析方法
ボロン酸は、糖化分子の電気泳動に使用されています。 それらは、バイオテクノロジーや診断などのさまざまな分野に適用できる分析方法におけるマイクロパーティクルの構築材料としても使用されています 。
制御放出システム
薬物送達分野では、ボロン酸をポリマーに組み込んで、インスリンなどの薬物の制御放出を行うことができます。 このアプリケーションは、正確な投与量とタイミングが重要な糖尿病管理に特に関連しています 。
炭水化物化学と糖生物学
最後に、ボロン酸は炭水化物化学と糖生物学において重要な役割を果たしています。 それらは、複雑な生物学的システムの理解と操作において基本的な炭水化物の分析、分離、保護、および活性化に関与しています 。
作用機序
Target of Action
The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds . In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes .
Action Environment
The action, efficacy, and stability of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction .
特性
IUPAC Name |
[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINHVVQWXVREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660230 | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-23-5 | |
| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
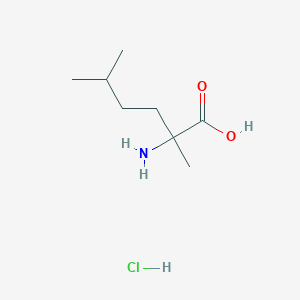
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
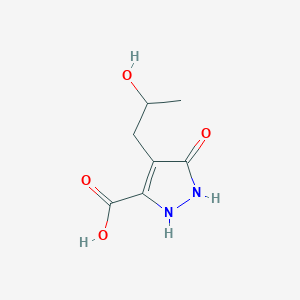
![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
![6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1519996.png)
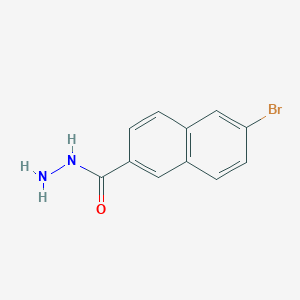
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
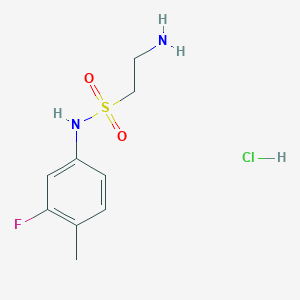
![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
